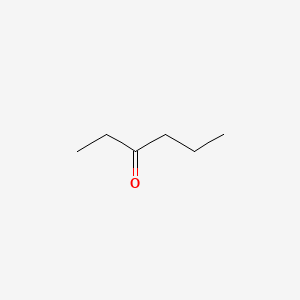

3-Hexanone

Beschreibung

Foundational Aspects of Ketone Chemistry

Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl functional group where the carbon atom is double-bonded to an oxygen atom (C=O) and single-bonded to two carbon atoms. chemistrytalk.orgteachy.appwikipedia.org This distinguishes them from aldehydes, where the carbonyl carbon is bonded to at least one hydrogen atom. chemistrytalk.orgwikipedia.orglibretexts.org The general formula for a ketone is RCOR', where R and R' represent alkyl or aryl groups. chemistrytalk.orgaakash.ac.in

The carbonyl group is highly polar due to the greater electronegativity of oxygen compared to carbon, resulting in a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. wikipedia.orgaakash.ac.in This polarity significantly influences the chemical reactivity of ketones, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. chemistrytalk.orgwikipedia.orgaakash.ac.in Ketones can act as hydrogen-bond acceptors through the carbonyl oxygen, which contributes to their solubility in water, particularly for smaller ketones. wikipedia.orglibretexts.org

Ketones with alpha-hydrogen atoms (hydrogens on a carbon adjacent to the carbonyl group) can undergo keto-enol tautomerization, an equilibrium between the ketone form and an enol form (which contains a hydroxyl group bonded to a carbon that is double-bonded to another carbon). foodb.cahmdb.cafoodb.ca

Evolution of Research Interest in 3-Hexanone (B147009)

Research interest in 3-hexanone has evolved over time, driven by its occurrence in natural products, its utility as a solvent and chemical intermediate, and its relevance in various analytical and mechanistic studies. Early research likely focused on its basic physical and chemical properties, as well as methods for its synthesis and isolation. chemicalbook.comnist.govnist.gov For instance, methods for synthesizing 3-hexanone include the oxidation of 3-hexanol (B165604) and the hydrogenation of diisobutylene. ontosight.ai Historical studies have also explored its thermodynamic properties, such as heat capacity and enthalpy of combustion and formation. nist.govnist.gov

More contemporary research has explored the role of 3-hexanone in complex mixtures and biological systems. It has been identified as a component contributing to the flavors and aromas of certain cheeses and fruits. ontosight.ai Furthermore, 3-hexanone has been detected as a volatile organic compound (VOC) in human urine, leading to studies investigating its potential as a biomarker. hmdb.caebi.ac.ukebi.ac.ukresearchgate.net Research has also utilized 3-hexanone as a test species in analytical techniques like gas chromatography-mass spectrometry (GC/MS) and proton transfer reaction mass spectrometry (PTR-MS) for the quantitative determination of VOCs. chemicalbook.comlookchem.comfrontiersin.org Its presence and behavior in complex matrices, such as biological samples or environmental atmospheres, continue to be areas of investigation.

Significance of 3-Hexanone as a Model Ketone System

3-Hexanone serves as a significant model system in chemical research due to its relatively simple yet representative structure as a dialkyl ketone. Its six-carbon chain and the central position of the carbonyl group make it a suitable molecule for studying the fundamental reactivity of the ketone functional group influenced by symmetrical ethyl and propyl substituents.

Researchers utilize 3-hexanone to investigate various reaction mechanisms involving ketones, such as nucleophilic addition to the carbonyl carbon. Its structure allows for the study of steric and electronic effects of the alkyl chains on the reactivity of the carbonyl center. For example, studies on the Baeyer-Villiger reaction of simple ketones have used compounds like 5,5-dimethyl-3-hexanone (B15492113) to determine the magnitudes of steric effects on migratory aptitudes. cdnsciencepub.com While 3-hexanone itself wasn't always amenable to certain analytical techniques in earlier studies, its related isomers and derivatives have provided valuable insights into these reaction types. cdnsciencepub.com

Moreover, 3-hexanone's physical properties, such as boiling point and solubility, are characteristic of mid-sized ketones, making it a relevant model for understanding the behavior of this class of compounds in different phases and environments. ontosight.aiwikipedia.orglookchem.com Its use as a test compound in analytical methods highlights its role as a standard or representative example for developing and validating techniques for detecting and quantifying ketones in various matrices. chemicalbook.comlookchem.comfrontiersin.org The study of its fragmentation patterns in mass spectrometry, for instance, contributes to the understanding of how ketones behave under ionization conditions. frontiersin.org

The presence of alpha-hydrogens on both sides of the carbonyl group in 3-hexanone also makes it a relevant model for studying keto-enol tautomerization and reactions that proceed through the enol form. foodb.cahmdb.cafoodb.ca

Here is a table summarizing some key physical properties of 3-Hexanone:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | ontosight.ainist.gov |

| Molecular Weight | 100.161 g/mol | wikipedia.orgfishersci.ca |

| Appearance | Colorless liquid | chemicalbook.comwikipedia.org |

| Boiling Point | ~125 °C (at 760 mmHg) | ontosight.ailookchem.com |

| Density | 0.815 g/mL at 25 °C | chemicalbook.comlookchem.com |

| Solubility in Water | ~14.7 g/L | wikipedia.orglookchem.com |

| Flash Point | 20-23 °C | wikipedia.orglookchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCHFHIRKBAQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021608 | |

| Record name | 3-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley], Liquid | |

| Record name | 3-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

123.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.812-0.818 | |

| Record name | 3-Hexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

13.9 [mmHg] | |

| Record name | 3-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-38-8, 63072-44-6 | |

| Record name | 3-Hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063072446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P601A79G79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.5 °C | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 3 Hexanone and Its Structural Analogues

Direct Synthesis Routes to 3-Hexanone (B147009)

Several established methods exist for the direct synthesis of 3-hexanone. These routes often involve the functionalization of hydrocarbon precursors or the transformation of carboxylic acids.

Hydration of Alkynes (e.g., 3-hexyne (B1328910) to 3-hexanone)

The hydration of internal alkynes is a common method for synthesizing ketones. Specifically, the hydration of 3-hexyne yields 3-hexanone. This reaction typically involves the addition of water across the triple bond of the alkyne. vaia.comchemistrysteps.comlibretexts.orglibretexts.orgfiveable.me

The acid-catalyzed hydration of alkynes often requires the presence of a mercuric salt, such as mercuric sulfate (B86663) (HgSO₄), to facilitate the reaction, as the rate of uncatalyzed hydration is slow. vaia.comchemistrysteps.comlibretexts.orglibretexts.orgjove.comorgoreview.com The mechanism generally involves the electrophilic addition of the mercuric ion to the alkyne, forming a cyclic mercurinium ion intermediate or a vinyl carbocation. chemistrysteps.comlibretexts.orglibretexts.orgjove.com Nucleophilic attack by water on this intermediate forms an enol, which rapidly tautomerizes to the more stable keto form, 3-hexanone in this case. vaia.comchemistrysteps.comlibretexts.orglibretexts.orgjove.com

For symmetrical internal alkynes like 3-hexyne, hydration typically yields a single ketone product. chemistrysteps.comlibretexts.orglibretexts.org

A study investigating the hydration of 3-hexyne catalyzed by sulfuric acid and mercuric sulfate found that the reaction rate was approximately first order with respect to 3-hexyne, hydrogen ion, and mercuric sulfate. caltech.edu The product, 3-hexanone, was shown to form a stable complex with mercuric sulfate. caltech.edu

Catalytic Preparation from Carboxylic Acids

Ketones can be prepared from carboxylic acids through catalytic methods, often involving metal oxide catalysts at elevated temperatures. google.comunacademy.comacs.orggoogle.com This process, known as ketonization, typically involves the reaction of two molecules of a carboxylic acid to form a ketone, water, and carbon dioxide. acs.orggoogle.com

For the synthesis of unsymmetrical ketones like 3-hexanone, a mixture of two different carboxylic acids can be used. For example, reacting propionic acid and butyric acid over a suitable catalyst can yield 3-hexanone, along with the symmetrical ketones derived from each acid (3-pentanone from propionic acid and 4-heptanone (B92745) from butyric acid).

Historically, metal oxides such as those of thorium, zirconium, titanium, calcium, barium, cerium, chromium, aluminum, lanthanum, neodymium, and samarium have been used as catalysts for the preparation of ketones from carboxylic acids. google.comgoogle.com These reactions often require high temperatures, frequently above 400°C, to achieve high conversion rates. google.com However, operation at such high temperatures can lead to coke formation on the catalyst, reducing its lifespan. google.com

More recent catalytic systems aim to operate at lower temperatures and reduce coke formation. For instance, catalysts comprising a mixture of zirconium dioxide, titanium dioxide, and a metal oxide from Group 1 or 2 of the Periodic Table have been developed for the preparation of ketones from carboxylic acids with improved performance. google.com The ketonization reaction mechanism is proposed to involve a condensation between the alpha-carbon of an enolized carboxylate and the carboxyl group of another carboxylic acid molecule, followed by dehydration and decarboxylation. acs.org

Other Established Chemical Transformations to Yield 3-Hexanone

Beyond alkyne hydration and carboxylic acid ketonization, other methods can lead to the formation of the 3-hexanone structure or its derivatives which can then be transformed into 3-hexanone.

One approach involves the oxidation of secondary alcohols. 3-Hexanol (B165604) can be oxidized to produce 3-hexanone using various oxidizing agents such as chromic acid or potassium permanganate. smolecule.combrainly.com This is a straightforward method for converting the alcohol functionality to a ketone.

Grignard reactions can also be employed in the synthesis of ketones. The reaction of an acyl halide or nitrile with a Grignard reagent, followed by hydrolysis, can yield a ketone. While a direct route to 3-hexanone from simple precursors via a single Grignard step might be less common compared to other methods, variations involving Grignard reagents and appropriate starting materials could potentially be designed to construct the 3-hexanone carbon framework and carbonyl group. For example, the reaction of propylmagnesium bromide with propionitrile (B127096) has been mentioned as a route to 3-hexanone. smolecule.com

Condensation reactions, such as the condensation of butanal with other ketones, can also potentially yield 3-hexanone under specific conditions. smolecule.com

Furthermore, the catalytic dehydration of 4-hydroxy-3-hexanone has been reported to generate 4-hexen-3-one (B1236432) and other isomers, which are structural analogues that could potentially be further transformed into 3-hexanone. google.com

Enantioselective Synthesis of 3-Hexanone Derivatives

Enantioselective synthesis focuses on producing a specific stereoisomer of a chiral compound. While 3-hexanone itself is not chiral, its derivatives can be. Enantioselective methods like Sharpless Asymmetric Dihydroxylation and Shi's Asymmetric Epoxidation are powerful tools for introducing chirality into molecules, typically targeting alkene substrates. These methods can be applied to synthesize chiral precursors or structural analogues of 3-hexanone, which can then be converted into chiral 3-hexanone derivatives.

Sharpless Asymmetric Dihydroxylation Applications

Sharpless Asymmetric Dihydroxylation (Sharpless AD) is a widely used reaction for the enantioselective synthesis of vicinal diols from alkenes. mdpi.comtandfonline.com This reaction utilizes osmium tetroxide as the oxidant in the presence of a chiral ligand, typically a derivative of quinine (B1679958) or quinidine, to achieve high enantioselectivity. mdpi.com

While Sharpless AD directly produces diols, these diols or their precursors can be further transformed into chiral ketones or ketone derivatives. For instance, Sharpless AD has been applied in the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846), a structural analogue of 3-hexanone with a hydroxyl group and a methyl group. researchgate.netresearchgate.net In this case, a silyl (B83357) enol ether derived from 5-methyl-3-hexanone was subjected to Sharpless AD using AD-mix-β, yielding optically active 2-hydroxy-5-methyl-3-hexanone. researchgate.netresearchgate.net The reaction with AD-mix-β provided the (R)-enantiomer with good yield and enantiomeric excess. researchgate.netresearchgate.net This demonstrates how Sharpless AD can be integrated into synthetic routes to access chiral hydroxylated ketone derivatives.

Another example involves the synthesis of (4R,5R)-4,5,6-Trihydroxy-3-hexanone, a chiral hexanone derivative. While the primary synthesis route mentioned involves aldol (B89426) condensation and subsequent oxidation, Sharpless Asymmetric Dihydroxylation is noted as a method for installing vicinal diols with high enantiomeric excess, which could potentially be part of a synthetic strategy for such polyhydroxylated ketone structures.

Shi's Asymmetric Epoxidation Applications

Shi's Asymmetric Epoxidation (Shi's AE) is another significant method for the enantioselective oxidation of alkenes, leading to the formation of chiral epoxides. This reaction typically employs a chiral catalyst, often derived from fructose, and a stoichiometric oxidant like Oxone (potassium peroxymonosulfate).

Similar to Sharpless AD, Shi's AE can be used to introduce chirality into molecules that can serve as precursors to chiral ketone derivatives. Shi's AE has also been applied in the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone. researchgate.netresearchgate.net Using a catalyst derived from D-fructose, the (R)-enantiomer of 2-hydroxy-5-methyl-3-hexanone was obtained, while a catalyst from L-fructose yielded the (S)-enantiomer. researchgate.netresearchgate.net The yields and enantiomeric excesses obtained with Shi's AE were comparable to those achieved with Sharpless AD in this specific case. researchgate.netresearchgate.net This highlights the utility of Shi's AE in accessing chiral hydroxylated ketone derivatives.

These enantioselective methods, while not directly synthesizing 3-hexanone itself, are crucial for the preparation of chiral structural analogues and derivatives, which are important in various fields, including pharmaceuticals and natural product synthesis.

Catalytic Approaches for Chiral Ketone Synthesis

The synthesis of chiral ketones is a significant area in organic chemistry due to their prevalence in pharmaceuticals and natural products. Asymmetric alkylation of ketones is a powerful method for generating chiral ketones. While traditional methods often rely on chiral auxiliaries, newer catalytic approaches are being developed. One approach involves intermolecular chirality transfer using non-chiral dimethylhydrazones and chiral diamine ligands, such as (+)- and (-)-sparteine, in asymmetric alkylation reactions. This methodology represents an advancement in the asymmetric alkylation of non-chiral azaenolates, achieving enantiomeric ratios up to 83:17 in some cases. ucc.ie

Synthesis of Substituted 3-Hexanone Derivatives

The synthesis of substituted 3-hexanone derivatives involves the construction of the hexanone backbone with various functional groups attached. These substituents can significantly influence the physical, chemical, and biological properties of the resulting compounds.

Construction of Hexanone Backbones with Complex Substituents (e.g., pyridinyl, phenyl, piperidino, triazolyl moieties)

The construction of hexanone backbones incorporating complex substituents like pyridinyl, phenyl, piperidino, and triazolyl moieties often requires specific synthetic strategies. For instance, 1-hexanone, 1-(4-pyridyl)- is a ketone characterized by a pyridine (B92270) ring attached to a hexanone moiety. Its synthesis can be achieved through various chemical reactions, including condensation reactions between appropriate precursors. ontosight.ai Compounds with a hexanone backbone substituted with groups such as dimethylamino, phenyl, and 3-pyridinyl have also been synthesized, exhibiting distinct properties based on these substituents. ontosight.ai

While specific detailed synthetic procedures for 3-hexanone derivatives with all the mentioned complex substituents were not extensively detailed in the search results, the general principle involves building the six-carbon chain with the ketone function at the C3 position and incorporating the desired substituents through various coupling, addition, or substitution reactions at appropriate positions on the hexanone chain or by using precursors already containing these moieties.

Methodological Advancements in Ketone Synthesis

Recent years have seen significant advancements in ketone synthesis methodologies, driven by the need for improved efficiency, selectivity, and sustainability. One area of focus is the synthesis of ketones from carboxylic acid derivatives, with new strategies emerging for the selective generation of unsymmetric ketones. researchgate.net

Photoredox methods have also gained prominence in ketone synthesis. Dual visible-light photoredox and nickel catalysis has been identified as a powerful strategy for achieving challenging carbon-carbon bond formations under mild conditions, offering a new paradigm for synthesizing structurally diverse alkyl ketones. researchgate.net

Another notable advancement is the development of metal-free methods. For example, a one-step visible light-induced approach using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light has been developed for the synthesis of bicyclo[1.1.1]pentane-ketones. This method proceeds at room temperature with moderate to high yields and tolerates oxidation-sensitive groups. keaipublishing.com

The conversion of carboxylic esters into ketones has also seen progress. Carboxylic esters are abundant and readily available starting materials, making their conversion into valuable ketone intermediates an active area of research. sioc-journal.cn

Furthermore, new reactions are being developed to enhance the utility of existing ketone types. For instance, a novel one-pot process has been developed to transform aromatic ketones into esters, broadening their applications in synthesizing valuable aromatic compounds. sciencedaily.comwaseda.jp Advancements in synthesizing α-amino ketones and α-acyloxy ketones from various precursors, including alkenes, alkynes, epoxides, alcohols, and enamides, using oxidative methods and catalytic approaches, have also been reported. rsc.orgrsc.org

The synthesis of ketones is also relevant in the context of modifying natural polymers. Recent reviews highlight advances in synthesizing polysaccharides containing aldehyde or ketone moieties, which can then be used for further functionalization and material development through reactions like Schiff base formation, nucleophilic addition, and reductive amination. acs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 3-Hexanone | 11509 |

| 2-Methyl-3-hexanone | 23847 |

| 4-Methyl-3-hexanone | 86501 |

| 2,2-Dimethyl-3-hexanone | 221168 |

| 2,5-Dimethyl-3-hexanone | 15901 |

| 4,4-Dimethyl-3-hexanone | 140549 |

| 2,4-Dimethyl-3-hexanone | 86770 |

| 1-Hexanone, 1-(4-pyridyl)- | N/A* |

| 3-Hexanone, 6-(dimethylamino)-4-phenyl-4-(3-pyridinyl)- | 47259 sci-toys.com |

*PubChem CID for 1-Hexanone, 1-(4-pyridyl)- was not found directly in the search results.##

Catalytic Approaches for Chiral Ketone Synthesis

The synthesis of chiral ketones is a significant area in organic chemistry due to their prevalence in pharmaceuticals and natural products. Asymmetric alkylation of ketones represents a powerful method for generating these stereocenters. While traditional methods have often relied on the use of chiral auxiliaries, newer catalytic approaches are continuously being developed to improve efficiency and selectivity. ucc.ie One such advancement involves the application of intermolecular chirality transfer methodologies. This approach utilizes simple, non-chiral dimethylhydrazones which undergo asymmetric alkylation mediated by chiral diamine ligands, such as (+)- and (-)-sparteine. ucc.ie This method is notable as it represents an example of asymmetric alkylation applied to non-chiral azaenolates, demonstrating the potential for achieving good enantioselectivity, with reported enantiomeric ratios reaching up to 83:17 in certain cases. ucc.ie

Synthesis of Substituted 3-Hexanone Derivatives

The synthesis of substituted 3-hexanone derivatives involves the construction of the core six-carbon chain containing the ketone functionality at the C3 position, along with the introduction of various substituents. The nature and position of these substituents play a crucial role in defining the specific properties and potential applications of the resulting molecules.

Construction of Hexanone Backbones with Complex Substituents (e.g., pyridinyl, phenyl, piperidino, triazolyl moieties)

The construction of hexanone backbones bearing complex substituents like pyridinyl, phenyl, piperidino, and triazolyl moieties requires tailored synthetic strategies. For example, 1-hexanone, 1-(4-pyridyl)- is a ketone characterized by the attachment of a pyridine ring to a hexanone structure. Its synthesis can be accomplished through various chemical transformations, including condensation reactions involving suitable precursors. ontosight.ai Similarly, derivatives such as 3-hexanone substituted with groups like dimethylamino, phenyl, and 3-pyridinyl at different positions have been synthesized, and their distinct physical and chemical properties are influenced by the presence of these functional groups. ontosight.ai The incorporation of these complex substituents often involves employing specific coupling reactions, nucleophilic or electrophilic additions, or utilizing building blocks that already contain the desired heterocyclic or aromatic rings.

Methodological Advancements in Ketone Synthesis

Significant advancements have been made in the methodologies for synthesizing ketones, driven by the demand for more efficient, selective, and environmentally benign processes. A key area of progress is the synthesis of ketones starting from carboxylic acid derivatives. Recent strategies in this domain have focused on the selective formation of unsymmetric ketones, often involving the controlled generation of acyl oxidative addition complexes and radical intermediates. researchgate.net

Photoredox catalysis has emerged as a powerful tool in modern synthetic chemistry, including ketone synthesis. The combination of visible-light photoredox catalysis with nickel catalysis, for instance, provides a robust and operationally simple method for achieving challenging carbon-carbon bond formations under mild reaction conditions. researchgate.net This dual catalytic approach offers a new paradigm for accessing a wide range of structurally diverse alkyl ketones. researchgate.net

The development of metal-free synthetic methods is another important trend. A notable example is a one-step, visible light-induced reaction utilizing tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light irradiation for the synthesis of bicyclo[1.1.1]pentane-ketones. keaipublishing.com This method operates at room temperature, avoids the need for metal catalysts, and demonstrates good functional group tolerance, including oxidation-sensitive moieties. keaipublishing.com

Furthermore, progress has been made in the conversion of readily available and cost-effective carboxylic esters into ketones, an area that has seen considerable development in recent years. sioc-journal.cn Methodological advancements also extend to enhancing the reactivity and synthetic utility of existing ketone structures. A novel one-pot process that transforms aromatic ketones into aromatic esters, for instance, expands the scope of aromatic ketones in the synthesis of valuable aromatic compounds. sciencedaily.comwaseda.jp Additionally, new methods for the synthesis of α-amino ketones and α-acyloxy ketones have been developed, utilizing various starting materials and oxidative and catalytic approaches. rsc.orgrsc.org The synthesis of ketone functionalities is also being explored in the context of modifying natural polymers like polysaccharides to create new materials with tailored properties. acs.org

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Hexanone

Fundamental Transformations of the Carbonyl Group

The carbonyl group (C=O) in 3-hexanone (B147009) is a focal point for various chemical reactions, including reduction, oxidation, condensation, and alkylation. The polarity of the carbonyl bond, with a partial positive charge on the carbon atom, makes it susceptible to nucleophilic attack.

Mechanistic Studies of Reduction Reactions (e.g., to secondary alcohols)

Ketones like 3-hexanone undergo reduction to form secondary alcohols. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comvedantu.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from NaBH4 to the carbonyl carbon. masterorganicchemistry.comoneonta.edu This addition breaks the carbon-oxygen pi bond and forms an alkoxide intermediate. masterorganicchemistry.comoneonta.edu Subsequent protonation of the alkoxide oxygen during workup, typically with a mild acid or water, yields the secondary alcohol, 3-hexanol (B165604). masterorganicchemistry.comvedantu.com

The reduction of 3-hexanone with NaBH4 can be represented mechanistically as follows:

Step 1: Hydride Attack The hydride ion (H⁻) from NaBH4 acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-hexanone. The electrons from the carbon-oxygen double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.

Step 2: Protonation The alkoxide intermediate is then protonated by a protic source (like water or a mild acid) during the workup, regenerating the carbonyl oxygen's lone pair and forming the hydroxyl group of the secondary alcohol.

The product of the reduction of 3-hexanone is hexan-3-ol.

Oxidation Pathways and Reactive Intermediates (e.g., NO3 radical-initiated oxidation of 4-hydroxy-3-hexanone)

While ketones are generally less susceptible to oxidation compared to aldehydes, they can undergo oxidation under specific conditions or through radical-initiated processes. The oxidation pathways of substituted hexanones, such as 4-hydroxy-3-hexanone, have been investigated to understand their atmospheric degradation.

Studies on the NO3 radical-initiated oxidation of 4-hydroxy-3-hexanone (4H3H) have shown that the reaction is initiated by hydrogen abstraction. rsc.orgrsc.orgnih.gov Thermodynamic studies indicate that the most dominant pathway involves the abstraction of a hydrogen atom from the -CH- group adjacent to the hydroxyl group, possessing the lowest activation energy. rsc.orgrsc.orgnih.gov Analysis of Mulliken charge charts and molecular electrostatic potential maps further supports that C-H bonds are the active sites for this reaction. rsc.orgrsc.orgnih.gov The calculated C-H bond dissociation energy of 4-hydroxy-3-hexanone confirms that the α-CH position is the most easily activated. rsc.orgrsc.orgnih.gov

The subsequent degradation processes of the resulting alkyl radical in a NO-rich environment can lead to the formation of products such as propionic acid, NO2, and ozone. rsc.orgrsc.orgnih.gov

Condensation and Alkylation Reaction Mechanisms

3-Hexanone can participate in condensation reactions, particularly those involving the formation of new carbon-carbon bonds through enolate chemistry. Under acidic conditions, ketones can react with alcohols to form acetals. smolecule.com For example, the reaction of 3-hexanone with 1,3-propanediol (B51772) can produce a cyclic acetal. smolecule.com

Alkylation of 3-hexanone typically occurs at the alpha (α) carbon atoms, which are the carbons adjacent to the carbonyl group. These α-hydrogens are relatively acidic due to the electron-withdrawing effect of the carbonyl group. yufengchemicals.com In the presence of a base, 3-hexanone can be deprotonated to form a resonance-stabilized enolate ion. yufengchemicals.com This enolate ion can then act as a nucleophile and react with an electrophile, such as an alkyl halide, in an SN2-type reaction. yufengchemicals.comlibretexts.org The enolate attacks the carbon atom bonded to the halogen, displacing the halide and forming a new carbon-carbon bond, thereby introducing an alkyl group at the α-position. yufengchemicals.comlibretexts.org

The mechanism of alpha-alkylation involves:

Step 1: Enolate Formation A base abstracts an α-hydrogen from 3-hexanone, forming the enolate ion. The negative charge is delocalized across the alpha carbon, the carbonyl carbon, and the oxygen atom through resonance.

Step 2: Nucleophilic Attack The enolate ion, acting as a nucleophile, attacks the electrophilic carbon of the alkyl halide.

Step 3: Leaving Group Departure The halide leaving group departs, resulting in the formation of the alkylated ketone.

Factors such as the strength and bulkiness of the base, the nature of the alkyl halide, and the reaction conditions can influence the regioselectivity (which alpha carbon is alkylated in unsymmetrical ketones) and yield of the alkylation reaction. libretexts.orgmasterorganicchemistry.com

Isotopic Exchange and Labeling Studies

Isotopic exchange studies are valuable tools for investigating reaction mechanisms and for synthesizing labeled compounds. In the context of ketones like 3-hexanone, isotopic exchange can occur at the α-hydrogens due to keto-enol tautomerism. caltech.educaltech.edu The equilibrium between the keto and enol forms allows for the exchange of α-hydrogens with isotopes like deuterium (B1214612) when the reaction is conducted in the presence of a deuterated solvent, such as D2O. caltech.eduvaia.com

When 3-hexanone is reduced with NaBH4 followed by hydrolysis with D2O, the hydrogen atom attached to the oxygen in the resulting secondary alcohol can be replaced by deuterium. vedantu.comvaia.com This exchange typically happens during the workup via an acid-base mechanism where D2O serves as a deuterium donor. vaia.com

Isotopic exchange studies at the α-positions of ketones through keto-enol tautomerism have been used to measure equilibrium isotopic fractionation factors for carbon-bound hydrogen atoms adjacent to the carbonyl group. caltech.educaltech.edu

Stereochemical Outcomes in 3-Hexanone Reactions

When reactions involving 3-hexanone create a new stereogenic center, the stereochemical outcome is a significant aspect to consider. The reduction of the carbonyl group in 3-hexanone to a secondary alcohol can generate a chiral center at the carbon that was previously the carbonyl carbon, provided the two groups attached to it are different. Since 3-hexanone is symmetrical around the carbonyl group (ethyl and propyl groups are different), the reduction product, hexan-3-ol, is chiral.

The reduction of a symmetrical ketone with a non-chiral reducing agent like NaBH4 typically results in a racemic mixture of the enantiomers of the secondary alcohol. This is because the hydride attack on the planar carbonyl group can occur with equal probability from either face, leading to a 50:50 mixture of the two possible stereoisomers. masterorganicchemistry.compressbooks.pub

In reactions that involve the formation and reaction of the enolate of 3-hexanone, such as alkylation, the stereochemical outcome can be more complex, particularly if a new chiral center is created at the alpha carbon or if a pre-existing chiral center influences the reaction. Studies on the stereoselective reactions of ketone enolates with electrophiles have shown that the stereochemical outcome can be influenced by factors such as the structure of the ketone, the base used for enolate formation, the electrophile, and the reaction conditions. msu.edu

Reaction Kinetics and Thermodynamic Analyses

Understanding the kinetics and thermodynamics of 3-hexanone reactions provides insights into their feasibility, rate, and equilibrium position. Kinetic studies measure the rate at which a reaction proceeds and how it is affected by factors such as temperature, concentration, and catalysts. Thermodynamic analyses, on the other hand, focus on the energy changes associated with a reaction and predict the extent to which a reaction will occur at equilibrium.

Kinetic studies on the gas-phase reactions of ketones, including 3-hexanone, with atmospheric radicals like Cl atoms have been conducted to determine their atmospheric lifetimes. acs.org The rate constants for these reactions can be determined experimentally, and Arrhenius expressions can be derived to describe the temperature dependence of the rate constants. acs.org For instance, the rate constant for the reaction of Cl atoms with 3-hexanone has been measured at different temperatures, and an Arrhenius expression has been reported. acs.org

Theoretical investigations using quantum theoretical methods have been applied to study the kinetics and mechanisms of reactions involving substituted hexanones, such as the NO3 radical-initiated oxidation of 4-hydroxy-3-hexanone. rsc.orgrsc.orgnih.gov These studies calculate individual rate constants for different reaction pathways and evaluate branching ratios. rsc.orgrsc.orgnih.gov A total rate constant for the reaction has been obtained and found to be in good agreement with experimental values. rsc.orgrsc.orgnih.gov These studies can also reveal temperature dependence, such as the negative temperature dependence observed for the NO3 radical-initiated oxidation of 4-hydroxy-3-hexanone. rsc.orgrsc.orgnih.gov

Thermodynamic analyses, such as the calculation of standard molar Gibbs free energy change (ΔrG°), standard molar enthalpy change (ΔrH°), and standard molar entropy change (ΔrS°), provide information about the spontaneity and energy balance of a reaction. While specific thermodynamic data for all reactions of 3-hexanone were not extensively found in the search results, general principles of thermodynamics apply. For example, the relative thermodynamic stability of reactants, intermediates (like enolates), and products influences the position of equilibrium in reversible reactions. utexas.eduresearchgate.net Studies on the thermodynamics of related ketone reduction reactions have examined equilibrium constants and derived thermodynamic quantities. researchgate.net

Advanced Analytical Characterization Techniques for 3 Hexanone Research

Mass Spectrometry (MS) Methodologies

Mass spectrometry plays a crucial role in the analysis of 3-Hexanone (B147009), particularly for its detection and characterization in complex samples. Various MS methodologies offer distinct advantages for analyzing volatile organic compounds (VOCs) like 3-Hexanone.

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Volatile Analysis

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive technique widely used for the real-time monitoring of trace VOCs in the gas phase nih.govnih.gov. This technique utilizes proton transfer from a reagent ion, typically H3O+, to analyte molecules with a higher proton affinity than water nih.govresearchgate.net. 3-Hexanone, being a ketone, can undergo protonation by H3O+ in a PTR-MS instrument.

PTR-MS is particularly valuable for analyzing volatile compounds in applications such as breath analysis and environmental monitoring due to its ability to provide real-time measurements nih.govnih.gov. While standard PTR-MS offers high sensitivity, distinguishing between isobaric compounds (molecules with the same nominal mass but different structures) can be challenging nih.govnih.gov. For instance, 3-hexanone (C6H12O) has a nominal mass-to-charge ratio (m/z) of 101 when protonated ([M+H]+), which it shares with other isomers like 2-hexanone (B1666271) and hexanal (B45976) researchgate.netrsc.org.

To enhance the specificity of PTR-MS, coupling with gas chromatography (GC) or utilizing time-of-flight (TOF) mass analyzers can improve the separation and identification of isomers nih.govnih.gov. PTR-TOFMS, with its higher mass resolution, can separate many protonated isobaric compounds if their mass separation is at least 0.01 Da nih.gov. However, even with high resolution, distinguishing all isomers might not be possible without pre-separation nih.gov.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) for Trace Analysis

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a powerful technique for the analysis of trace and ultra-trace levels of VOCs, including 3-Hexanone, in various matrices such as air, solids, and liquids nih.govnih.govartinazma.net. This method involves the thermal extraction of volatile compounds from a sample onto an adsorbent trap, followed by rapid thermal desorption of the analytes into a gas chromatograph for separation, and subsequent detection and identification by a mass spectrometer.

TD-GC-MS offers high sensitivity and allows for the analysis of complex mixtures by separating components chromatographically before they enter the mass spectrometer nih.govnih.gov. This separation is crucial for analyzing samples where 3-Hexanone is present at low concentrations or in the presence of interfering compounds. The mass spectrometer provides characteristic fragmentation patterns that aid in the definitive identification of 3-Hexanone foodb.canist.gov.

TD-GC-MS has been applied in various research areas, including the analysis of VOCs in vehicle interior materials and urinary volatolomics, where 3-Hexanone has been detected nih.govartinazma.net. The technique's ability to concentrate analytes from a larger sample volume makes it suitable for trace analysis.

Chemical Ionization Reaction Mass Spectrometry (CIRMS) for Isobaric Differentiation

Chemical Ionization Reaction Mass Spectrometry (CIRMS) is a variation of chemical ionization mass spectrometry that utilizes different reagent ions to selectively ionize target analytes. This technique can provide additional selectivity compared to standard PTR-MS, particularly for differentiating isobaric compounds researchgate.net. By changing the reagent ion, the fragmentation patterns of isomers can vary, providing unique "fingerprints" that allow for their discrimination researchgate.netresearchgate.net.

Research has demonstrated the potential of using different chemical ionization reagents, such as NO+, in addition to the commonly used H3O+, to differentiate between isobaric ketones like 2-hexanone and 3-hexanone researchgate.netresearchgate.net. The differences in product branching ratios when using NO+ as the CI reagent can be sufficient to distinguish between these structural isomers researchgate.net. This approach adds another dimension to mass spectrometric analysis, improving the ability to identify specific compounds within complex mixtures containing isomers.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of ions miamioh.edu. This high mass accuracy is invaluable for confirming the identity of 3-Hexanone and differentiating it from other compounds with similar nominal masses.

When coupled with separation techniques like gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), HRMS provides both chromatographic separation and precise mass information, leading to a high degree of confidence in compound identification biomedpharmajournal.org. The accurate mass of the protonated molecule or characteristic fragment ions of 3-Hexanone can be compared to theoretical masses to confirm its presence in a sample. HRMS is particularly useful in untargeted analysis where the identity of all components in a sample is not known beforehand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. For 3-Hexanone, NMR, particularly 1H NMR, provides detailed information about the arrangement of hydrogen atoms within the molecule.

Structural Elucidation and Stereochemical Assignment via 1H NMR

1H NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds like 3-Hexanone. The 1H NMR spectrum of 3-Hexanone exhibits distinct signals corresponding to the different sets of chemically equivalent protons in the molecule hmdb.cacontaminantdb.cachemicalbook.com. Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of these signals provides comprehensive information about the connectivity and environment of hydrogen atoms.

For 3-Hexanone (CH3-CH2-CO-CH2-CH2-CH3), the 1H NMR spectrum would typically show signals for the methyl protons (CH3), the methylene (B1212753) protons (CH2) adjacent to the carbonyl group, and the other methylene protons in the chain. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the carbonyl group. The splitting patterns arise from spin-spin coupling between adjacent protons, providing information about the number of neighboring hydrogens.

While 3-Hexanone itself does not possess stereocenters, 1H NMR is generally capable of providing insights into stereochemistry when applicable to other molecules. For 3-Hexanone, 1H NMR is primarily used for confirming its structure and purity by matching the observed spectrum to known spectral databases or predicted spectra foodb.canp-mrd.org. Experimental 1H NMR spectra for 3-hexanone are available in databases hmdb.cacontaminantdb.ca.

Application of Multi-Dimensional NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 3-Hexanone, both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide valuable structural information. Databases contain experimental 1D ¹H NMR spectra at various field strengths (e.g., 500 MHz in H₂O) and predicted 1D ¹H and ¹³C NMR spectra. foodb.cahmdb.ca Furthermore, 2D NMR techniques such as [¹H, ¹³C]-HSQC (Heteronuclear Single Quantum Coherence) NMR spectroscopy have been experimentally applied to 3-Hexanone, providing correlations between protons and the carbons to which they are directly attached. cannabisdatabase.canp-mrd.org These multi-dimensional techniques are crucial for unambiguous peak assignments and confirming the molecular structure of 3-Hexanone, especially in complex mixtures where spectral overlap may occur.

Chromatographic Separations

Chromatographic methods are essential for separating 3-Hexanone from other components in a sample matrix before detection and analysis.

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds like 3-Hexanone. It is frequently employed with various detectors, including Flame Ionization Detection (FID) and Mass Spectrometry (MS). 3-Hexanone is commonly used as an analytical standard in GC methods for its determination in various samples, including foods and alcoholic beverages. sigmaaldrich.comscientificlabs.co.uknih.gov GC methods have been developed for the analysis of 3-Hexanone alongside related compounds and metabolites. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. This technique subjects the sample to two different separation mechanisms in series, providing increased peak capacity and improved resolution for complex samples. GCxGC-coupled with time-of-flight mass spectrometry (TOFMS) has been successfully applied to identify 3-Hexanone in highly complex matrices such as the volatile organic compounds released during decomposition. plos.orgresearchgate.net GCxGC-TOF MS has also been used to identify 3-Hexanone as a spiking compound in gasoline samples, demonstrating its utility in analyzing complex petrochemical samples. srainstruments.it

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC) are also utilized for the analysis of 3-Hexanone, particularly when coupled with sensitive detectors like mass spectrometers. LC-based methods, including those employing UHPLC, are used for the determination of 3-Hexanone, often as an analytical standard, in matrices such as foods and alcoholic beverages. sigmaaldrich.comscientificlabs.co.ukrsc.org While 3-Hexanone is relatively volatile and often analyzed by GC, LC and UHPLC are valuable for samples where GC is not suitable or when coupled with detection methods that are incompatible with GC. UHPLC systems are capable of achieving high-speed separations with excellent resolution. jasco-global.com

Vibrational Spectroscopy for Molecular Dynamics and Interactions (e.g., FT-IR/FT-NIR)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Near-Infrared (FT-NIR) spectroscopy, provide insights into the molecular vibrations and functional groups of 3-Hexanone, which can be related to its molecular dynamics and interactions. FT-IR spectra for 3-Hexanone are available in spectroscopic databases. nist.govspectrabase.comchemicalbook.com These spectra show characteristic absorption bands corresponding to the functional groups present in 3-Hexanone, such as the carbonyl group (C=O) and C-H stretching vibrations. While direct studies focusing solely on 3-Hexanone's molecular dynamics using FT-IR/FT-NIR were not explicitly found, these techniques are broadly applicable to studying intermolecular interactions and the behavior of organic molecules in different environments by analyzing shifts and changes in vibrational bands. jst.go.jpq-interline.comdokumen.pubfrontiersin.org

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org However, 3-Hexanone is a liquid at standard temperature and pressure, which precludes the direct application of single-crystal X-ray crystallography for determining its solid-state structure. While X-ray structural analysis might be applied to crystalline derivatives or complexes containing 3-Hexanone, or in studies involving its interaction with crystalline materials, it is not a primary method for characterizing the structure of 3-Hexanone itself in its common physical state. osti.govdtic.milgoogle.com

Other Emerging Analytical Approaches (e.g., Ion Mobility Spectrometry)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their mobility in a carrier gas, which is influenced by their size, shape, and charge. psu.edunih.gov IMS is a rapid, gas-phase separation method that has found applications in various fields, including the analysis of volatile organic compounds. nih.gov While specific studies focusing solely on the IMS of 3-Hexanone were not prominently found, IMS has been applied to the separation of isomeric ketones. For instance, high-pressure IMS has been shown to separate 2-hexanone from cyclohexylamine, demonstrating the technique's ability to differentiate compounds with similar masses but different shapes and collision cross-sections. nih.gov This indicates that IMS holds potential for the analysis and differentiation of 3-Hexanone from other compounds in complex mixtures, particularly isomers.

Theoretical and Computational Chemistry Applied to 3 Hexanone

Quantum Chemical Investigations

Quantum chemical methods, based on the principles of quantum mechanics, are powerful tools for calculating molecular properties and simulating chemical processes. Various approaches, ranging from highly accurate ab initio methods to computationally more efficient Density Functional Theory (DFT), are applied to study organic molecules.

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods like MP2)

Electronic structure calculations aim to describe the distribution of electrons within a molecule, which dictates its chemical behavior. Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density uni-muenchen.deesqc.org. DFT calculations have been applied to study various ketones and related compounds to determine their optimized geometries, energies, and other properties rsc.orgresearchgate.netresearchgate.netacs.orgresearchgate.netnih.gov. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a systematically improvable approach to solving the electronic Schrödinger equation and are also employed for electronic structure investigations gaussian.comresearchgate.net. These calculations provide foundational information for understanding the stability and reactivity of 3-Hexanone (B147009).

Conformational Analysis and Potential Energy Surface Mapping

Molecules with flexible bonds, like 3-Hexanone, can exist in multiple spatial arrangements called conformers. Conformational analysis involves identifying these stable conformers and determining their relative energies. This is often achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry fiveable.meutah.edu. Computational methods allow for the exploration of the PES to locate energy minima (corresponding to stable conformers) and the transition states connecting them aip.org. While specific detailed PES mapping for 3-Hexanone was not extensively found in the search results, these techniques are standard for understanding the flexibility and preferred shapes of such molecules rsc.orgrsc.org.

Charge Distribution and Electrostatic Potential Analysis (e.g., Mulliken charge, MEP maps)

Understanding the distribution of electron density within a molecule is essential for predicting its interactions and reactivity. Population analysis methods, such as Mulliken charge analysis, partition the electron density among the atoms to provide a picture of partial atomic charges computationalscience.orgq-chem.comfrontiersin.org. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution and can indicate regions that are susceptible to electrophilic or nucleophilic attack computationalscience.orgq-chem.comfrontiersin.orgambermd.org. Studies on related ketones have utilized Mulliken charge analysis and MEP maps to identify reactive sites, such as the C-H bonds adjacent to the carbonyl group or hydroxyl groups, which are prone to hydrogen abstraction reactions rsc.orgnih.govrsc.orgresearchgate.net.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific chemical bond homolytically wikipedia.orglibretexts.org. Calculating BDEs provides valuable information about the strength of chemical bonds and helps predict the likelihood of bond cleavage in chemical reactions, particularly in radical reactions chemistrytalk.org. Theoretical calculations of C-H BDEs in ketones have been used to identify the weakest C-H bonds, which are typically the most reactive sites for hydrogen abstraction by radicals rsc.orgnih.govrsc.org. This information is crucial for understanding the initiation steps of many chemical processes involving 3-Hexanone.

Theoretical Kinetics and Branching Ratio Determinations (e.g., Canonical Variational Theory)

Theoretical kinetics studies aim to calculate reaction rate constants and understand reaction mechanisms using computational methods. Canonical Variational Theory (CVT), often combined with tunneling corrections like the Small Curvature Tunneling (SCT) method, is a sophisticated approach used to calculate temperature-dependent rate constants for chemical reactions acs.orgacs.org. These methods allow for the determination of branching ratios, which indicate the relative probabilities of different reaction pathways occurring acs.org. Theoretical kinetics studies on the reactions of ketones with atmospheric radicals, such as NO3 and OH, have successfully employed CVT/SCT to calculate rate constants and branching ratios, providing insights into their atmospheric fate and degradation pathways rsc.orgresearchgate.netresearchgate.netnih.govrsc.org.

Molecular Dynamics (MD) Simulations

Ab Initio Molecular Dynamics for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a powerful computational technique that simulates the finite-temperature dynamical trajectories of a system using forces computed directly from electronic structure calculations performed "on the fly". pnas.org, nih.gov, acs.org, nih.gov This approach allows for the accurate and unbiased study of chemical processes in condensed phases, including bond breaking and formation events, and accounts for electronic polarization effects. pnas.org, nih.gov AIMD has become an important tool for investigating chemically complex environments and elucidating microscopic mechanisms. acs.org, nih.gov

While extensive AIMD studies specifically detailing the dynamic behavior of 3-Hexanone were not prominently found in the immediate search results, the principles and applications of AIMD to organic molecules and condensed phases are well-established. For instance, AIMD has been applied to study the structural, bonding, and dynamic properties of liquids under pressure aps.org, and the dissociation of molecules at interfaces siesta-project.org. The methodology allows for the investigation of molecular motions, conformational changes, and the evolution of chemical systems over time based on fundamental quantum mechanical principles. pnas.org, nih.gov, researchgate.net, acs.org Applying AIMD to 3-Hexanone could provide detailed information about its conformational dynamics in different phases, the flexibility of its alkyl chains, and the dynamic nature of its carbonyl group. Fragment-based AIMD methods are also being developed to efficiently simulate complex reaction systems, such as combustion, by treating intermolecular interactions using a fragment-based many-body expansion. mdpi.com

Simulation of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are widely used to study intermolecular interactions and solvation effects in various chemical systems, including ketones. ua.pt, researchgate.net, acs.org, mdpi.com, aip.org These simulations provide insights into how molecules interact with each other and with solvent molecules, influencing properties such as diffusion, structure in solution, and thermodynamic behavior. ua.pt, saskoer.ca, nih.gov, utwente.nl

Studies on ketones, such as propanone, butanone, 2-pentanone, and 3-pentanone, in supercritical CO2 have employed MD simulations to compute diffusion coefficients and analyze structural properties like radial distribution functions and coordination numbers. ua.pt These simulations revealed that the molecular structuring of the solvent around the solute is similar for these ketones, with diffusivities primarily affected by size and volume, and to a lesser extent, by the position of the carbonyl group. ua.pt

Molecular modeling and MD simulations have also been used to predict solvent effects on properties like relative volatility by modeling intermolecular interactions. utwente.nl The free energy of solvation can be computed from MD simulations by considering contributions from cavitation, repulsion-dispersion interactions, and electrostatic solvation. nih.gov The strength and nature of intermolecular forces, including dispersion, dipole-dipole, and hydrogen bonding, significantly influence a compound's physical properties and its interactions with solvents. saskoer.ca While specific detailed simulations of the intermolecular interactions and solvation effects of 3-Hexanone were not extensively covered in the search results, studies on related ketones demonstrate the applicability of MD simulations to understand these phenomena for this class of compounds. ua.pt, mdpi.com, acs.org For instance, the carbonyl group in 3-Hexanone contributes to dipole-dipole interactions, influencing its solvation behavior in polar solvents. saskoer.ca, ucsd.edu

Structure-Reactivity and Structure-Selectivity Relationship Modeling

The study of Structure-Reactivity Relationships (SRR) and Structure-Selectivity Relationships (SSR) aims to correlate the molecular structure of a compound with its chemical behavior. numberanalytics.com Computational modeling, including Quantum Structure-Activity/Selectivity Relationships (QSAR/QSSR) and Density Functional Theory (DFT) calculations, are essential tools in this field. acs.org, osti.gov, nih.gov, escholarship.org, researchgate.net, nih.gov, researchgate.net

These methods seek to quantify molecular structure using descriptors and build mathematical models to predict reactivity or selectivity. acs.org, nih.gov This allows chemists to anticipate how structural modifications might affect reaction outcomes and to design more efficient and selective syntheses. numberanalytics.com

While direct SRR/SSR modeling specifically and solely focused on 3-Hexanone across a wide range of reactions was not a primary output of the search, related studies provide valuable context. Theoretical investigations using quantum methods have been applied to study the oxidation mechanism of 4-hydroxy-3-hexanone, a related ketone, initiated by radicals, identifying active sites and calculating reaction rates. rsc.org, nih.gov DFT calculations have also been used in conjunction with experimental studies to understand structure-reactivity and regioselectivity in reactions involving other ketones, such as cyclopropyl (B3062369) ketones. nih.gov

Quantitative Structure-Selectivity Relationships (QSSR) are particularly relevant in asymmetric catalysis, where computational approaches help predict enantioselectivity based on catalyst structure. acs.org, nih.gov, nih.gov Various molecular representations and modeling techniques, from linear free energy relationships (LFERs) to machine learning algorithms, are employed in QSAR/QSSR studies. acs.org, osti.gov, nih.gov, escholarship.org, researchgate.net, nih.gov, researchgate.net

The reactivity of ketones can be influenced by their structure, as seen in the comparison between saturated ketones like 3-Hexanone and α,β-unsaturated ketones like 4-hexen-3-one (B1236432), where the double bond enhances electrophilicity. Computational studies have also explored the structure-reactivity relationship in ketone reactions with species like the hydroxyl radical. dntb.gov.ua

Computational modeling, including DFT calculations, can provide insights into the electronic and steric properties of 3-Hexanone, which are crucial for understanding its reactivity and selectivity in various chemical transformations. researchgate.net, dergipark.org.tr

Environmental Occurrence and Atmospheric Chemistry of 3 Hexanone

Atmospheric Degradation Mechanisms

Volatile organic compounds (VOCs) like 3-Hexanone (B147009) are removed from the atmosphere through several key processes, including reactions with atmospheric radicals and photochemical degradation.

Reactions with Atmospheric Radicals (e.g., NO3 radicals)

Atmospheric radicals, such as the hydroxyl radical (OH) and the nitrate (B79036) radical (NO3), play a significant role in the degradation of VOCs during both daytime and nighttime. While information directly on the reaction of 3-Hexanone with NO3 radicals is limited in the search results, studies on similar ketones and atmospheric degradation processes involving NO3 radicals provide insight.

Research on the NO3 radical-initiated oxidation of 4-hydroxy-3-hexanone, a related compound, indicates that hydrogen abstraction is the dominant reaction pathway. The most favorable site for abstraction is typically the C-H bond adjacent to the hydroxyl group nih.govrsc.org. This reaction exhibits a negative temperature dependence nih.govrsc.org. The degradation processes of the resulting alkyl radical can lead to the formation of products such as propionic acid, NO2, and ozone in a NO-rich environment nih.govrsc.org. While this study focuses on a hydroxylated hexanone, it illustrates the type of reactions that NO3 radicals can undergo with ketone-like structures in the atmosphere, particularly at night when NO3 radical concentrations are higher acs.orgresearchgate.net.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of compounds through absorption of sunlight. Ketones can undergo photolysis, particularly through n-π* transitions in the carbonyl group, leading to fragmentation. Studies on the photolysis of other ketones and hydroxyketones provide relevant information. For instance, the photolysis of 4-hydroxy-3-hexanone in the atmosphere has been investigated, with an estimated photolysis frequency and lifetime determined researchgate.net. The kinetics of hydroxyketone photolysis can depend on their structure, including branching and the proximity of functional groups researchgate.net. This suggests that 3-Hexanone, with its carbonyl group, is also susceptible to photochemical degradation in the presence of sunlight, likely involving similar fragmentation pathways, although specific data for 3-Hexanone's photochemical degradation pathways were not explicitly found in the provided search results.

Atmospheric Lifetime and Global Distribution

The atmospheric lifetime of a compound is influenced by its reactivity with atmospheric oxidants and its susceptibility to photolysis. Compounds that react rapidly with OH or NO3 radicals or undergo quick photolysis have shorter atmospheric lifetimes.

While a specific atmospheric lifetime for 3-Hexanone was not directly available in the search results, related compounds and general information on VOC lifetimes provide context. VOCs can have atmospheric lifetimes ranging from minutes to several months, depending on their properties and the atmospheric conditions nih.gov. The atmospheric lifetime of 4-hydroxy-3-hexanone due to reaction with OH radicals has been estimated to be around 2.5 days, and its photolysis lifetime around 7 days researchgate.net. The nighttime atmospheric lifetime of 4-hydroxy-3-hexanone initiated by NO3 radicals is estimated to be around 19 days nih.govrsc.org. These values for a similar compound suggest that 3-Hexanone would also undergo atmospheric degradation, contributing to its removal from the air.

The global distribution of a VOC is influenced by its emission sources, atmospheric lifetime, and transport processes. Compounds with longer lifetimes can be transported over larger distances, leading to a wider global distribution nih.gov. Conversely, compounds with shorter lifetimes tend to be more localized near their emission sources. Given that 3-Hexanone is used as a solvent and chemical intermediate betterchemtech.comwikipedia.org, anthropogenic emissions are likely contributors to its presence in the atmosphere. Without specific data on 3-Hexanone's atmospheric lifetime, its global distribution cannot be precisely determined from the provided information, but it would be expected to be more prevalent in areas with significant sources.

Biodegradation Pathways in Aquatic and Terrestrial Systems

Biodegradation is a crucial process for the removal of organic compounds from aquatic and terrestrial environments, mediated by microorganisms. The susceptibility of a compound to biodegradation depends on its chemical structure and the presence of competent microbial communities cefic-lri.orgnih.gov.

General principles of biodegradation indicate that many organic compounds, including ketones, can be broken down by microorganisms under aerobic and anaerobic conditions. While specific detailed biodegradation pathways for 3-Hexanone were not found, the concept of biodegradation in aquatic and terrestrial systems is well-established cefic-lri.orgnih.govdiva-portal.org. Studies on the biodegradation of other organic compounds, such as n-hexane, show that biodegradation can occur in both soil and water canada.ca. The rate and extent of biodegradation can be influenced by factors such as inoculum type and concentration, substance concentration, temperature, and nutrient availability nih.gov.

Although direct experimental data on 3-Hexanone's biodegradation pathways were not retrieved, its structure as a simple ketone suggests that it is likely amenable to microbial degradation, potentially through enzymatic oxidation and subsequent pathways leading to smaller molecules and ultimately mineralization under favorable conditions. However, the rate and specific pathways would need to be experimentally determined.

Environmental Partitioning and Transport